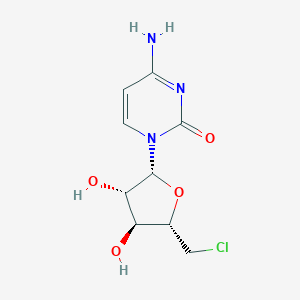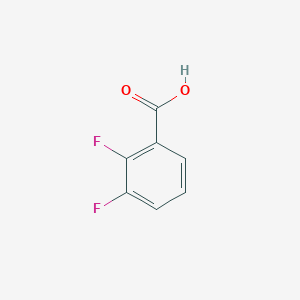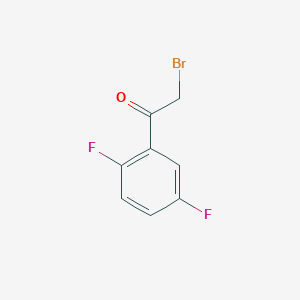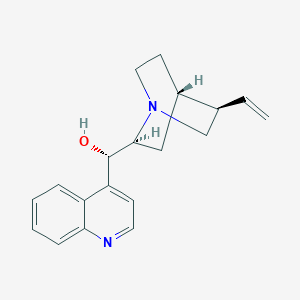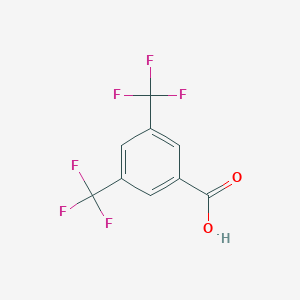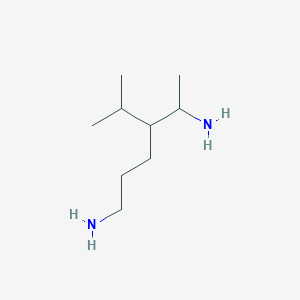
Charybdotoxin
説明
Charybdotoxin (ChTX) is a scorpion venom, which blocks a voltage-gated potassium channel, by binding to the extracellular loop of the potassium channel .
Synthesis Analysis
Charybdotoxin is a potent peptidyl inhibitor of the high conductance Ca2(+)-activated K+ channel . It is a highly basic peptide isolated from venom of the scorpion Leiurus quinquestriatus hebraeus . The synthesis of this peptide using continuous flow solid phase fluorenylmethyloxycarbonyl-pentafluorophenyl ester methodology has now been achieved . The 1-37-amino acid hexasulfhydryl peptide oxidizes readily to give the tricyclic disulfide structure in good yield .Molecular Structure Analysis
Charybdotoxin is a 37 amino acid, 4 kDa neurotoxin with the molecular formula C176H277N57O55S7 . Its structure is very similar to that of margatoxin . Charybdotoxin contains three disulfide bridges .Chemical Reactions Analysis
Charybdotoxin blocks voltage-gated K±channels in a unique example of binding/unbinding simplicity . CTX plugs the external mouth of K±channels pore, stopping K±ion conduction, without inducing conformational changes .Physical And Chemical Properties Analysis
Charybdotoxin is a 37 amino acid, 4 kDa neurotoxin with the molecular formula C176H277N57O55S7 . It is soluble in water .科学的研究の応用
Visualization of Proteasome Activity
The fluorogenic nature of this substrate allows for the visualization of proteasome activity within cells. By using fluorescence microscopy, researchers can monitor the degradation process of proteins in real-time, providing insights into cellular homeostasis and the dynamics of protein turnover .
Study of Proteasome Dynamics
Fluorogenic Proteasome Substrates are used to study the localization and dynamics of proteasomes in living cells. This is crucial for understanding the role of proteasomes in various cellular processes, including cell cycle progression, apoptosis, and signal transduction .
Neurological Research
Charybdotoxin, a component of scorpion venom, is known to block calcium-activated potassium channels. This property is utilized in neurological research to understand ion channel function and to explore potential treatments for conditions caused by channelopathies .
Drug Discovery
The ability of Charybdotoxin to block specific ion channels makes it a valuable tool in drug discovery. Researchers can use it to screen for compounds that could modulate ion channel activity, which is relevant for diseases such as hypertension and arrhythmia .
Proteasome Inhibition Studies
Researchers use fluorogenic substrates to measure the inhibitory effects of various compounds on the proteasome. This is particularly important in cancer research, where proteasome inhibitors are being explored as therapeutic agents .
Alzheimer’s Disease Research
The substrate is used as a fluorogenic marker to study the activity of enzymes involved in the generation of amyloid plaques, which are characteristic of Alzheimer’s Disease. This aids in the development of treatments that target these enzymes .
Immunological Studies
The degradation products of the proteasome can be presented on the cell surface by MHC-I molecules. This process is vital for the immune response, and studying it can lead to advances in vaccine development and autoimmune disease treatment .
Understanding Proteasome-Related Diseases
Disruption in proteasome function is associated with various diseases, including neurodegenerative disorders and immune-related diseases. Using fluorogenic substrates, scientists can investigate the underlying mechanisms of these diseases and identify potential therapeutic targets .
作用機序
Target of Action
The primary target of the Fluorogenic Proteasome Substrate, also known as BENZYLOXYCARBONYL-L-VALYL-L-LYSYL-L-METHIONINE 4-METHYLCOUMARYL-7-AMIDE HYDROCHLORIDE or Charybdotoxin, is the proteasome . The proteasome is a complex multi-catalytic protease machinery that orchestrates protein degradation essential for maintaining cellular homeostasis .
Mode of Action
The Fluorogenic Proteasome Substrate interacts with its target, the proteasome, by blocking the proteasome’s catalytic activity . Charybdotoxin, on the other hand, occludes the pore of calcium-activated voltage-gated K+ channels by binding to one of four independent, overlapping binding sites . It binds both to the open and the closed states .
Biochemical Pathways
The blockade of the proteasome and K+ channels affects multiple biochemical pathways. The inhibition of the proteasome disrupts the degradation of proteins, affecting cellular homeostasis . The blockade of K+ channels by Charybdotoxin causes neuronal hyperexcitability .
Result of Action
The result of the action of these compounds is the disruption of normal cellular processes. The Fluorogenic Proteasome Substrate inhibits the proteasome, disrupting protein degradation and affecting cellular homeostasis . Charybdotoxin blocks K+ channels, causing neuronal hyperexcitability .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For instance, the block of K+ channels by Charybdotoxin is enhanced as the ionic strength is lowered
Safety and Hazards
Charybdotoxin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKZGQYQLYCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390900 | |
| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
CAS RN |
141223-71-4 | |
| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




